molecular formula C13H28CuF3N4O5S-3 B13775864 Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate

Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate

Cat. No.: B13775864
M. Wt: 472.99 g/mol
InChI Key: ZZDQVADYQZKVCB-BNXNSQMOSA-M
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Description

Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is a coordination compound featuring copper in its +2 oxidation state This compound is characterized by the presence of two water molecules and two 1,2-cyclohexanediamine ligands in a trans configuration, coordinated to the copper ion The trifluoromethanesulfonate anion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate typically involves the reaction of copper(II) salts with 1,2-cyclohexanediamine in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trans configuration. The general reaction scheme can be represented as follows:

[ \text{Cu(II) salt} + 2 \text{(1,2-cyclohexanediamine)} + \text{trifluoromethanesulfonic acid} \rightarrow \text{Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to Cu(I) or oxidized to Cu(III) under appropriate conditions.

    Ligand Substitution Reactions: The coordinated water molecules and 1,2-cyclohexanediamine ligands can be replaced by other ligands in the presence of suitable reagents.

    Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield Cu(III) complexes, while ligand substitution reactions can produce a variety of new coordination compounds with different ligands.

Scientific Research Applications

Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other coordination compounds.

Mechanism of Action

The mechanism by which Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate exerts its effects involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with biomolecules such as proteins and DNA, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) bis(1,2-diaminoethane) bis(o-hydroxybenzoate) monohydrate
  • Copper(II) bis(1,2-diaminoethane) bis(o-aminobenzoate)

Uniqueness

Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN’)-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of the trifluoromethanesulfonate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H28CuF3N4O5S-3

Molecular Weight

472.99 g/mol

IUPAC Name

copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;trifluoromethanesulfonate;dihydrate

InChI

InChI=1S/2C6H12N2.CHF3O3S.Cu.2H2O/c2*7-5-3-1-2-4-6(5)8;2-1(3,4)8(5,6)7;;;/h2*5-8H,1-4H2;(H,5,6,7);;2*1H2/q2*-2;;+2;;/p-1/t2*5-,6-;;;;/m11..../s1

InChI Key

ZZDQVADYQZKVCB-BNXNSQMOSA-M

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Cu+2]

Origin of Product

United States

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